molecular formula C3H4Cl2F2 B1294485 1,3-Dichloro-1,1-difluoropropane CAS No. 819-00-1

1,3-Dichloro-1,1-difluoropropane

Cat. No. B1294485
CAS RN: 819-00-1
M. Wt: 148.96 g/mol
InChI Key: WGABYHBTXHBSEI-UHFFFAOYSA-N
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Description

1,3-Dichloro-1,1-difluoropropane is a compound with the molecular formula C3H4Cl2F2 . It is a chloroalkane and a chlorohydrocarbon .


Synthesis Analysis

The synthesis of 1,3-Dichloro-1,1-difluoropropane can be achieved from 1,1,1,3-Tetrachloro-propane . Other methods of synthesis have been explored, such as the dehydrofluorination of 1,1,1,3,3-pentafluoropropane .


Molecular Structure Analysis

The molecular structure of 1,3-Dichloro-1,1-difluoropropane consists of three carbon atoms, four hydrogen atoms, two chlorine atoms, and two fluorine atoms . The molecular weight of the compound is 148.96 g/mol .

Scientific Research Applications

Chromatography Applications

In the field of chromatography, “1,3-Dichloro-1,1-difluoropropane” is used in the measuring apparatus needed for chromatography .

Mass Spectrometry Applications

In mass spectrometry, this compound is used in the manipulation of proteins during mass spectrometry .

Life Science Research

In life science research, “1,3-Dichloro-1,1-difluoropropane” is used in various fields such as cell biology, genomics, and proteomics .

Preparation of Other Compounds

The preparation method of “1,3-Dichloro-1,1-difluoropropane” is easy to obtain, and the conversion rate is high . It can be prepared with high selectivity, and the selectivity can reach 90% under better conditions .

Safety and Hazards

The safety data sheet for 1,3-Dichloro-1,1-difluoropropane advises avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . It also suggests providing appropriate exhaust ventilation at places where dust is formed .

Mechanism of Action

Pharmacokinetics

97 g/mol and density of 1339 g/cm³ suggest that it may have good bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,3-Dichloro-1,1-difluoropropane. For instance, its volatility indicates that it will exist solely as a vapor in the ambient atmosphere . Moreover, it’s important to prevent its leakage or spillage to avoid environmental contamination .

properties

IUPAC Name

1,3-dichloro-1,1-difluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2F2/c4-2-1-3(5,6)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGABYHBTXHBSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231448
Record name Propane, 1,3-dichloro-1,1-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-1,1-difluoropropane

CAS RN

819-00-1
Record name 1,3-Dichloro-1,1-difluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=819-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,3-dichloro-1,1-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000819001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,3-dichloro-1,1-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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